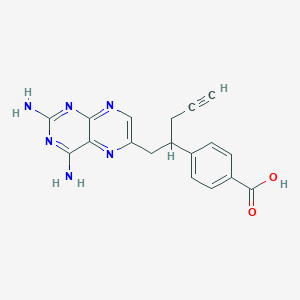
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Overview
Description
This compound, also known as 4-{1-[(2,4-diamino-6-pteridinyl)methyl]-3-butynyl}benzoic acid, belongs to the class of organic compounds known as 1-benzoylpiperidines . It’s a derivative of pteridine, a class of chemical compounds that includes the biochemically significant folic acid and its derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C18H16N6O2 . The InChI code, which provides a unique identifier for the compound, is 1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 348.36 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Application in Cancer Chemotherapy
- Summary of the Application: Antimetabolites of folic acid, such as “4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid”, represent a large group of drugs and drug candidates, including those for cancer chemotherapy . These compounds are structural analogues of purine and pyrimidine bases/nucleosides, or of folate cofactors . The mechanism of antimetabolites action is based on their ability to enter into competitive relationships with structurally similar metabolites of the living, which leads to a lack of the corresponding metabolite and a decrease in the activity of vital biochemical processes in the cell .
- Results or Outcomes: The outcomes of using such drugs can vary widely depending on the type of cancer, the stage of the disease, and the individual patient’s response to treatment. In general, the goal of chemotherapy with antimetabolites is to inhibit the growth of cancer cells, thereby slowing or stopping the progression of the disease .
Synthesis of Pralatrexate
- Summary of the Application: This compound is used as a key intermediate in the synthesis of Pralatrexate , a drug used for the treatment of peripheral T-cell lymphomas (PTCLs), a rare form of blood cancer .
- Methods of Application or Experimental Procedures: The synthesis involves peptide formation and ester hydrolysis of the intermediate compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid by methods known in the art .
- Results or Outcomes: The outcome of this synthesis is the production of Pralatrexate, a potent antifolate drug with high affinity for reduced folate carrier-1 (RFC-1) and folylpolyglutamate synthetase (FPGS), resulting in extensive internalization and accumulation in tumor cells .
Synthesis of Fexofenadine
- Summary of the Application: This compound can be synthesized from Methyl 4-(Cyanomethyl)benzoate, the key intermediate of Fexofenadine , an antihistamine used in the treatment of hay fever, urticaria, and other allergic symptoms .
- Results or Outcomes: The outcome of this synthesis is the production of Fexofenadine, a widely used antihistamine .
Safety And Hazards
properties
IUPAC Name |
4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEZNQPWTMVPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451485 | |
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid | |
CAS RN |
146464-93-9 | |
| Record name | 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146464-93-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





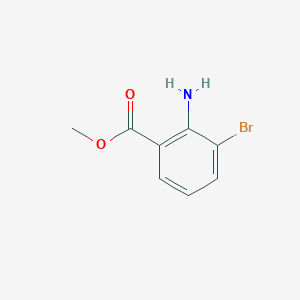

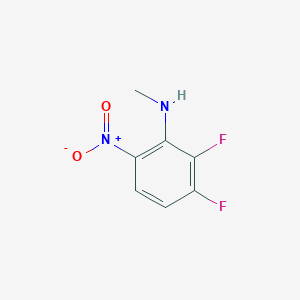

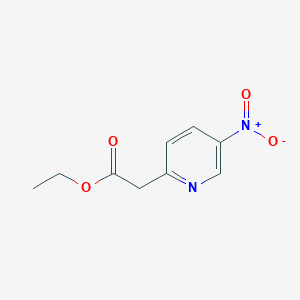
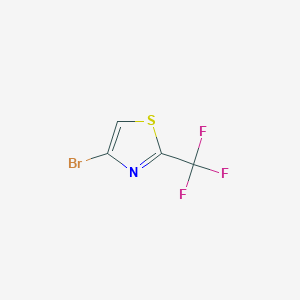
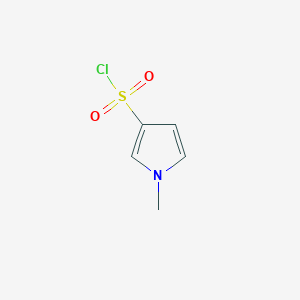
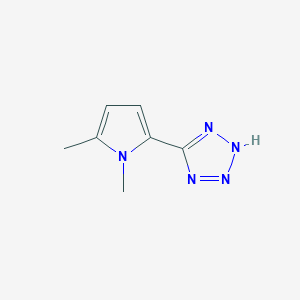
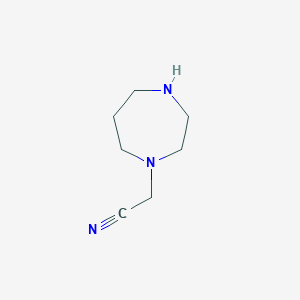
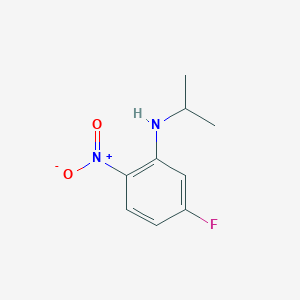
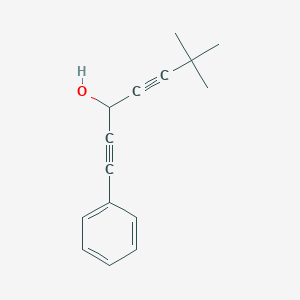
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)